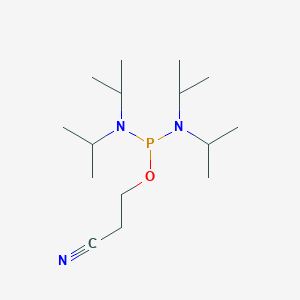
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile
Vue d'ensemble
Description
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile (hereinafter referred to as BDIPPN) is a versatile organophosphorus compound that is widely used in many scientific fields. It is a colorless liquid at room temperature, and is soluble in both water and organic solvents. It is an important reagent for the synthesis of various organophosphorus compounds, and has a wide range of applications in organic synthesis, catalysis, and medicinal chemistry.
Applications De Recherche Scientifique
Synthèse des Oligodeoxynucléotides
Ce composé est utilisé dans la préparation du réactif prosphoramidite, qui est nécessaire à la synthèse des oligodeoxynucléotides de 12-mères . Les oligodeoxynucléotides sont de courtes molécules d'ADN monobrin qui sont utilisées dans la recherche et les tests génétiques.
Agent phosphorylant
Il agit comme un agent phosphorylant dans la synthèse de la 1,2-diacyl-sn-glycérophosphatidyl-sérine . Les agents phosphorylants sont importants dans le domaine de la biochimie pour la modification des protéines et d'autres biomolécules.
Préparation des phosphoramidites de désoxyribonucléoside
Ce composé est utilisé dans la préparation in situ des phosphoramidites de désoxyribonucléoside . Ce sont des réactifs clés dans la synthèse des oligonucléotides d'ADN et d'ARN.
Intermédiaire en synthèse organique
Il est utilisé comme intermédiaire en synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. C'est une science pratiquée par les chimistes et utilisée dans le développement de nouveaux médicaments ou matériaux.
Recherche en thérapeutique des acides nucléiques
Étant donné son rôle dans la synthèse des oligonucléotides, il est probable qu'il soit utilisé dans la recherche liée à la thérapeutique des acides nucléiques . Cela inclut le développement de médicaments à base d'ADN et d'ARN.
Mécanisme D'action
Target of Action
It is known that this compound is a crucial reagent in the synthesis of oligonucleotides and antisense drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and should be stored in cold conditions . Furthermore, the reaction conditions (such as temperature and solvent) can significantly impact the efficacy of this compound in oligonucleotide synthesis .
Propriétés
IUPAC Name |
3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVHNYJPIXOHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075176 | |
| Record name | Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102691-36-1 | |
| Record name | 2-Cyanoethyl tetraisopropylphosphorodiamidite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102691-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((bis(diisopropylamino)phosphanyl)oxy)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the context of the provided research?
A1: The primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, as highlighted in the research, is its use as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides . This process involves sequentially adding nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.
Q2: How does 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite enable the addition of nucleotides during oligonucleotide synthesis?
A2: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite reacts with the 5'-hydroxyl group of a protected nucleoside, forming a reactive phosphoramidite intermediate . This intermediate can then react with the 3'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a new phosphodiester bond and extending the chain by one nucleotide.
Q3: What are the advantages of using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite compared to other phosphitylating reagents?
A3: Research suggests that 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite offers several advantages :
- High Efficiency: It demonstrates high coupling efficiency in oligonucleotide synthesis, leading to good yields of the desired oligonucleotide sequences .
- Stability: It is more stable than alternatives like 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite, making it easier to handle and store .
- Cost-effectiveness: It is also considered a more cost-effective option compared to some other phosphitylating reagents .
Q4: The research mentions using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the synthesis of modified oligonucleotides. Can you provide an example?
A4: One example is the synthesis of oligonucleotides containing Locked Nucleic Acids (LNAs) . LNAs are nucleotide analogs with a methylene bridge that restricts the sugar conformation, increasing their binding affinity to complementary strands. The research demonstrates the successful use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to incorporate LNA phosphoramidites into oligonucleotide sequences.
Q5: What is the role of activators like tetrazole when using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?
A5: Activators like tetrazole play a crucial role in enhancing the reactivity of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite during phosphoramidite coupling . They facilitate the reaction between the phosphoramidite intermediate and the hydroxyl group of the growing oligonucleotide chain, improving the efficiency and yield of the coupling reaction.
Q6: What are some challenges or considerations when using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?
A6: While efficient, the use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite requires careful optimization of reaction conditions. The research highlights a few specific considerations:
- Catalyst Optimization: Using 4,5-dicyanoimidazole as a catalyst in LNA phosphoramidite preparation requires careful optimization of its amount, as lower amounts can lead to undesired side reactions like nucleobase phosphitylation .
- Sequence-Dependent Challenges: The synthesis of certain oligonucleotide sequences, like those containing long stretches of guanine (d(G)16), can pose challenges in terms of product analysis and purity . This necessitates the use of appropriate protecting groups and optimization strategies for successful synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)


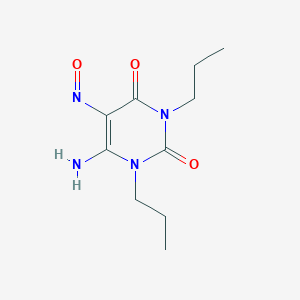

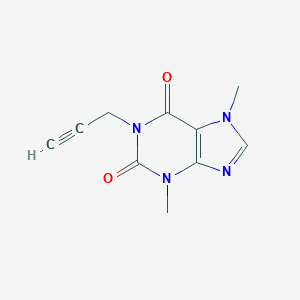
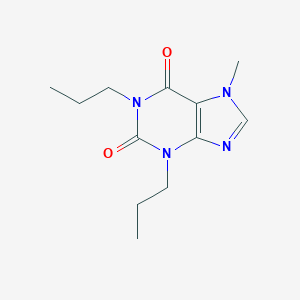

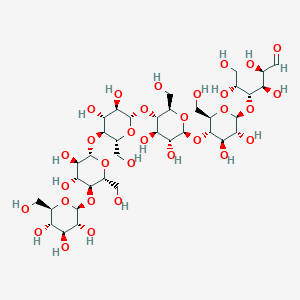
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)
![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)